2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid
Description
The exact mass of the compound this compound is 369.14370410 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-6-11(2)8-12(7-10)21-4-5-22-14-15(19-17(21)22)20(3)18(27)23(16(14)26)9-13(24)25/h6-8H,4-5,9H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIOGWPKAUJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25N5O4
- Molecular Weight : 423.5 g/mol
- CAS Number : 887456-50-0
The structure features multiple functional groups that may contribute to its biological activity. The imidazo[1,2-g]purine core is significant in many bioactive compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of similar imidazo[1,2-g]purine derivatives. For instance:
- Mechanism of Action : Compounds in this class often inhibit key signaling pathways involved in cancer cell proliferation and survival. They may act as inhibitors of kinases such as MEK and DNA-PK.
- Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited cell growth in various cancer cell lines (e.g., HT-29 colorectal cancer cells) with IC50 values in the nanomolar range .
2. Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-g]purine can exhibit antimicrobial properties:
- Activity Against Bacteria : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, showing promising results with minimal inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives .
- Fungal Inhibition : Some derivatives have also demonstrated effectiveness against drug-resistant fungal strains .
3. Inhibition of Enzyme Activity
The compound's structure suggests potential for enzyme inhibition:
- Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in various signaling pathways critical for tumor growth and survival . For example, inhibition of MEK resulted in reduced phosphorylation of ERK in treated cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. faecium | |
| Enzyme Inhibition | Inhibits kinases like MEK |
Table 2: Case Studies on Anticancer Activity
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | HT-29 | 14 | MEK inhibition |
| Study B | BxPC3 | 20 | ERK phosphorylation inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
